Differentiation via Clinical Efficacy: PASI 75 Achievement in Phase IIb Psoriasis Trial
In a Phase IIb, 16-week, placebo-controlled trial (NCT05044234), cedirogant demonstrated a clear dose-response in psoriasis patients. The 375 mg once-daily dose achieved a 42% PASI 75 response rate, compared to 0% for placebo, establishing its clinical efficacy. This data provides a quantitative benchmark against other RORγt inhibitors like VTP-43742, which in a Phase 2a trial showed a 30% PASI 75 response rate at its highest dose (700 mg) [1].
| Evidence Dimension | PASI 75 Response Rate at Week 16 |
|---|---|
| Target Compound Data | 42% (375 mg once-daily) |
| Comparator Or Baseline | VTP-43742: 30% (700 mg once-daily); Placebo: 0% |
| Quantified Difference | +12 percentage points vs. VTP-43742; +42 percentage points vs. placebo |
| Conditions | Phase IIb (cedirogant) and Phase 2a (VTP-43742) trials in patients with moderate-to-severe plaque psoriasis. |
Why This Matters
This establishes cedirogant as a more efficacious RORγt inhibitor in psoriasis than VTP-43742, making it a superior positive control for preclinical in vivo efficacy models of the IL-23/IL-17 axis.
- [1] Tyring S, Moore A, Morita A, et al. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial. Clin Exp Dermatol. 2024;49(11):1347-1355. View Source
